N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
The compound N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a hybrid molecule containing two key heterocyclic moieties: a 1-benzofuran-2-yl group and a 2,1,3-benzothiadiazole ring. The benzofuran moiety is linked via a 3-hydroxypropyl chain to the benzothiadiazole carboxamide group.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-15(17-10-11-3-1-2-4-16(11)24-17)7-8-19-18(23)12-5-6-13-14(9-12)21-25-20-13/h1-6,9-10,15,22H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVXVLOWLBGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which is then linked to the benzo[c][1,2,5]thiadiazole core through a series of reactions. The key steps include:
Formation of Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Linking to Benzo[c][1,2,5]thiadiazole: The benzofuran derivative is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions to form corresponding quinones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole core can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzofuran moiety, known for its diverse biological activities. The synthesis typically involves constructing the benzofuran and benzothiadiazole rings followed by functionalization. Common methods include:
- One-pot etherification of o-hydroxyacetophenones under basic conditions.
- Microwave-assisted synthesis to enhance reaction rates and yields.
Antitumor Activity
Benzofuran derivatives, including N-[3-(1-benzofuran-2-YL)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide, have been extensively studied for their potential to inhibit tumor growth. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study by Schinazi et al. (2022) demonstrated that compounds with similar structural motifs showed effective cytotoxicity against HepG2 liver cancer cells with an IC50 value of 10 μM, suggesting potential efficacy for this compound as well .
Antibacterial Properties
Research has shown that benzofuran derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
- Case Study : In a comparative study on benzofuran derivatives, compounds containing hydroxyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL .
Antioxidant Effects
The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties.
- Case Study : In vitro evaluations indicated a significant decrease in malondialdehyde (MDA) levels in human cell lines treated with this compound, suggesting strong antioxidant potential .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiadiazole Isomerism and Synergistic Activity
The 2,1,3-benzothiadiazole core in the target compound contrasts with the 1,2,3-benzothiadiazole isomers studied by Felton et al. (1970). This highlights the critical role of nitrogen and sulfur atom positioning in the bicyclic structure for biological function. The target compound’s 2,1,3 configuration may limit its utility as a synergist but could enable alternative mechanisms of action.
Table 1: Comparison of Benzothiadiazole Derivatives
Benzofuran-Containing Analogues
Compounds featuring the 3-(1-benzofuran-2-yl) group, such as the 1,2-oxazole derivatives synthesized by Patil et al., demonstrate antioxidant and antibacterial properties. These derivatives were prepared via reactions involving benzofuran chalcones and evaluated using nitric oxide scavenging, lipid peroxidation inhibition, and H₂O₂ scavenging assays . While the target compound shares the benzofuran moiety, its 2,1,3-benzothiadiazole carboxamide and hydroxypropyl chain may alter solubility and binding affinity compared to the rigid oxazole ring systems.
Key Differences:
- Target Compound : Features a flexible hydroxypropyl linker, which may improve solubility and membrane permeability.
Aromatic Heterocycles with Benzodioxol and Related Groups
Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () and cyclopropanecarboxamide derivatives (–6) incorporate benzodioxol or benzotriazole rings. These structures emphasize the role of fused aromatic systems in stabilizing molecular conformations .
Functional Implications:
- Benzodioxol Derivatives : Often used in dyes or as stabilizers due to their electron-donating properties.
- Target Compound : The benzothiadiazole’s electron-deficient nature may favor interactions with electrophilic targets.
Research Findings and Inferred Properties
- Antioxidant Potential: The benzofuran moiety’s presence aligns with antioxidant activities observed in oxazole derivatives, though the carboxamide group may modulate reactivity .
- Solubility and Bioavailability : The hydroxypropyl chain likely enhances aqueous solubility compared to more lipophilic analogues (e.g., cyclopropane-linked compounds in –6).
Biological Activity
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuran moiety and a benzothiadiazole core. The molecular formula is , with a molecular weight of approximately 363.4 g/mol. The presence of these heterocyclic rings suggests diverse interactions with biological targets.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1448069-71-3 |
| IUPAC Name | This compound |
Research indicates that compounds containing benzofuran and benzothiadiazole moieties exhibit a variety of biological activities, including:
- Antiviral Activity : Several studies have highlighted the potential of benzofuran derivatives in inhibiting viral replication. For instance, molecular docking studies have shown that benzofuran derivatives can effectively bind to viral polymerases, disrupting their function and thus inhibiting viral replication .
- Antitumor Properties : Benzothiadiazole derivatives have been recognized for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic proteins .
- Antioxidant Activity : Compounds with these structures often exhibit significant antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
Case Studies
-
Inhibition of Hepatitis C Virus (HCV) :
A study evaluated the inhibitory effects of several benzofuran derivatives against HCV NS5B polymerase. The results indicated that certain derivatives displayed strong binding affinities, suggesting potential as therapeutic agents against HCV . -
Anticancer Activity :
Research on related benzothiadiazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antiviral | Effective against HCV; strong binding to NS5B polymerase |
| Antitumor | Induces apoptosis in cancer cells |
| Antioxidant | Reduces oxidative stress |
Research Findings
Recent studies have utilized computational methods such as molecular docking and dynamics simulations to predict the binding affinities of this compound with various biological targets. These studies indicate promising interactions that could lead to effective therapeutic applications.
Drug-Likeness and ADMET Properties
The drug-likeness of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Preliminary results suggest favorable pharmacokinetic properties, indicating potential for oral bioavailability and low toxicity .
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance during benzofuran-propyl linkage formation.
- Ensuring regioselectivity in benzothiadiazole functionalization.
Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in antimicrobial or antitubular activity data (e.g., MIC values) can arise from variations in assay conditions or bacterial strains. To address this:
- Molecular Docking : Compare binding affinities of the compound’s benzofuran and benzothiadiazole moieties with target proteins (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock Vina. This identifies whether structural flexibility or protonation states affect activity .
- QSAR Modeling : Train models on existing bioactivity datasets to predict optimal substituents (e.g., electron-withdrawing groups on benzothiadiazole) that enhance potency .
- Meta-Analysis : Cross-reference experimental IC₅₀ values with cheminformatic databases (e.g., PubChem BioAssay) to identify strain-specific outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran-hydroxypropyl linkage (e.g., δ ~5.2 ppm for hydroxyl proton) and benzothiadiazole carboxamide (δ ~168 ppm for carbonyl carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out isobaric impurities .
- FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl group presence (broad O-H stretch at ~3200 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
